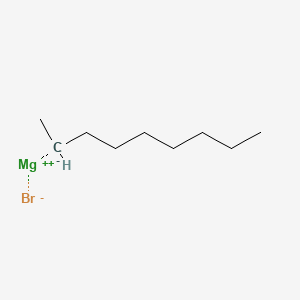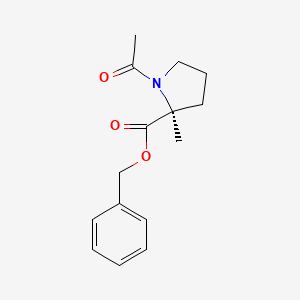
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate, also known as BAMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is not fully understood. However, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the benzyl group in benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate allows for the formation of hydrophobic interactions, while the pyrrolidine ring allows for the formation of hydrogen bonds.
Effets Biochimiques Et Physiologiques
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects such as increased muscle contraction and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate in lab experiments is its ability to interact with biological targets. This makes it a useful tool in drug discovery and chemical biology. However, one limitation of using benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate. One direction is the development of new drugs based on the benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate scaffold. Another direction is the study of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate as a tool for the study of protein-ligand interactions. Additionally, the synthesis of new derivatives of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate may lead to compounds with improved solubility and biological activity.
Conclusion
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is a chemical compound that has potential applications in various fields such as drug discovery, chemical biology, and organic synthesis. Its ability to interact with biological targets makes it a useful tool in scientific research. Further studies on benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate may lead to the development of new drugs and the discovery of new biological pathways.
Méthodes De Synthèse
The synthesis of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate involves the reaction of acetylpyrrolidine with benzyl chloroformate in the presence of a base catalyst. This reaction leads to the formation of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate, which can be purified through column chromatography. The purity of the compound can be confirmed through analytical techniques such as nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been studied for its potential applications in various fields such as drug discovery, chemical biology, and organic synthesis. In drug discovery, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been identified as a potential scaffold for the development of new drugs due to its ability to interact with biological targets. In chemical biology, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been used as a tool to study protein-ligand interactions. In organic synthesis, benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12(17)16-10-6-9-15(16,2)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAMXGRDLHCMBD-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@]1(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


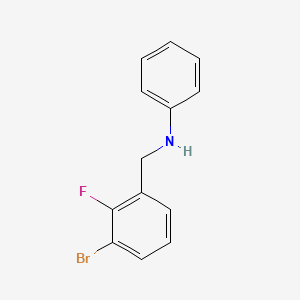

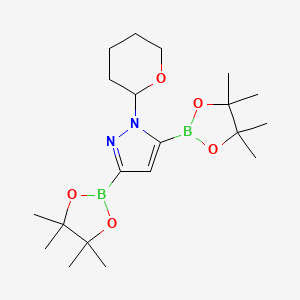
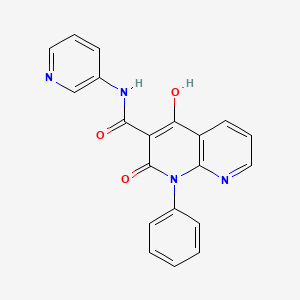
![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)
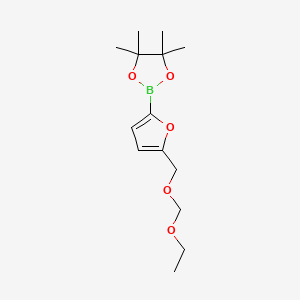
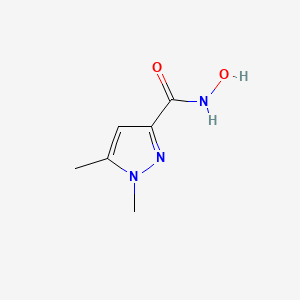
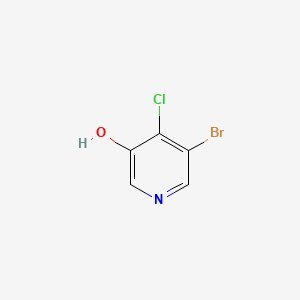
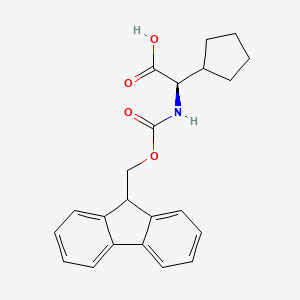
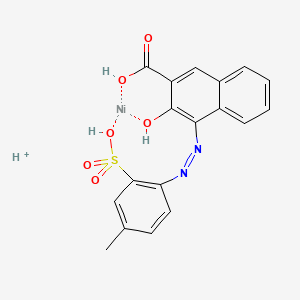
![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/no-structure.png)
